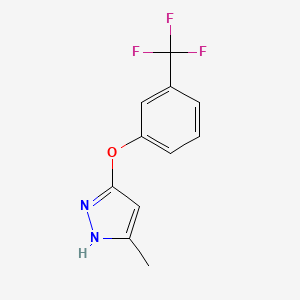
5-Methyl-3-(3-trifluoromethylphenyloxy)pyrazole
Cat. No. B8442731
M. Wt: 242.20 g/mol
InChI Key: LGCWXAUNCKELIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07700786B2
Procedure details


Concentrated hydrochloric acid (3 ml) and water (6 ml) were added to 3-(4-amino-3-trifluoromethylphenyloxy)-5-methylpyrazole, and the mixture was cooled to 0° C. Then, a solution of sodium nitrite (0.54 g, 7.8 mmol) in concentrated hydrochloric acid (2 ml) and water (2 ml) was dropwise added, and the mixture was stirred at an ambient temperature for 1 hour. Then, hypophosphorous acid (2.57 g, 38.9 mmol) was added, and the mixture was stirred at room temperature overnight. After completion of the reaction, the reaction mixture was poured into 1N sodium hydroxide (50 ml) and extracted with ethyl acetate (50 ml×2). An organic layer was washed with water (50 ml×2), dried over anhydrous magnesium sulfate and filtered to remove a desiccant, and the solvent was distilled off from the filtrate under reduced pressure. The resultant crude product was purified with a silica gel column (ethyl acetate/hexane=1/4), to give a yellow viscous substance of 5-methyl-3-(3-trifluoromethylphenyloxy)pyrazole (1.47 g, yield: 78.0%). 1H-NMR (CDCl3, TMS, ppm): δ 2.2.3 (s, 3H), 5.63 (s, 1H), 7.27˜7.46 (m, 4H), 10.91 (br s, 1H).





Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Yield
78%
Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[CH:13]=[C:12]([CH3:14])[NH:11][N:10]=2)=[CH:4][C:3]=1[C:15]([F:18])([F:17])[F:16].N([O-])=O.[Na+].[PH2](O)=O.[OH-].[Na+]>Cl.O>[CH3:14][C:12]1[NH:11][N:10]=[C:9]([O:8][C:5]2[CH:6]=[CH:7][CH:2]=[C:3]([C:15]([F:18])([F:16])[F:17])[CH:4]=2)[CH:13]=1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.54 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
2.57 g
|
|
Type
|
reactant
|
|
Smiles
|
[PH2](=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=C1)OC1=NNC(=C1)C)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at an ambient temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (50 ml×2)
|
WASH
|
Type
|
WASH
|
|
Details
|
An organic layer was washed with water (50 ml×2)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove a desiccant, and the solvent
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off from the filtrate under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant crude product was purified with a silica gel column (ethyl acetate/hexane=1/4)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC(=NN1)OC1=CC(=CC=C1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.47 g | |
| YIELD: PERCENTYIELD | 78% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
